![molecular formula C17H17FN2O B5868447 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide](/img/structure/B5868447.png)
2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide, also known as JNJ-42165279, is a small molecule drug that has been developed for the treatment of various neurological disorders. This drug has shown potential in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide is a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is primarily expressed in the brain. PDE10A is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in neuronal signaling pathways. By inhibiting PDE10A, 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide increases intracellular levels of cAMP and cGMP, leading to enhanced neuronal signaling and improved cognitive function.
Biochemical and Physiological Effects
In preclinical studies, 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide has been shown to improve cognitive function in various behavioral tests, including the Morris water maze and the novel object recognition test. 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide has also been shown to reduce neuroinflammation and enhance neuroprotection in models of neurodegenerative diseases. In addition, 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide has been shown to reduce drug-seeking behavior in models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for PDE10A, as well as its ability to cross the blood-brain barrier. However, 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for the development of 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide. One direction is the further evaluation of its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the exploration of its potential as a treatment for drug addiction. Additionally, the development of new analogs of 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide with improved pharmacokinetic properties and selectivity for PDE10A could lead to the development of more effective treatments for these disorders.
In conclusion, 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide is a promising drug that has shown potential in preclinical studies for the treatment of various neurological disorders. Its selective inhibition of PDE10A and its ability to cross the blood-brain barrier make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide involves the reaction of 2-(3,4-dihydro-1(2H)-quinolinyl)amine with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide in high yield and purity.
Applications De Recherche Scientifique
2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide has been studied extensively in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. 2-(3,4-dihydro-1(2H)-quinolinyl)-N-(2-fluorophenyl)acetamide has also been shown to have potential as a treatment for drug addiction.
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-14-8-2-3-9-15(14)19-17(21)12-20-11-5-7-13-6-1-4-10-16(13)20/h1-4,6,8-10H,5,7,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNDZNUSUGFZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.